2-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}methyl)pyridine
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Overview
Description
2-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}methyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a tetrazole ring and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}methyl)pyridine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent such as methyl iodide.
Coupling with Pyridine: The final step involves coupling the tetrazole derivative with a pyridine derivative using a coupling agent such as palladium-catalyzed Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted tetrazoles.
Scientific Research Applications
2-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}methyl)pyridine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, or anticancer properties.
Material Science: It can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}methyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}methyl)pyridine is unique due to the presence of both a tetrazole ring and a methylthio group, which confer distinct chemical and biological properties. The tetrazole ring enhances its binding affinity to biological targets, while the methylthio group can undergo various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C14H13N5S |
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Molecular Weight |
283.35 g/mol |
IUPAC Name |
2-[[5-(4-methylsulfanylphenyl)tetrazol-2-yl]methyl]pyridine |
InChI |
InChI=1S/C14H13N5S/c1-20-13-7-5-11(6-8-13)14-16-18-19(17-14)10-12-4-2-3-9-15-12/h2-9H,10H2,1H3 |
InChI Key |
YVYFREYQUFJWAM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=CC=N3 |
Origin of Product |
United States |
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